![molecular formula C14H12N2O3S B2820483 N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 600136-59-2](/img/structure/B2820483.png)

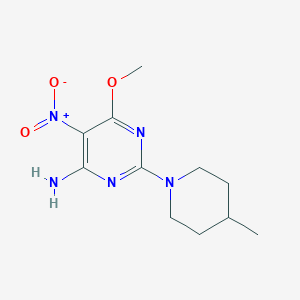

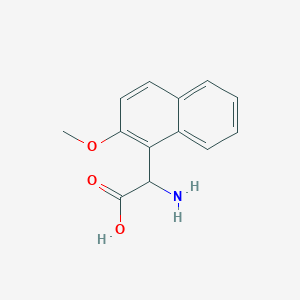

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

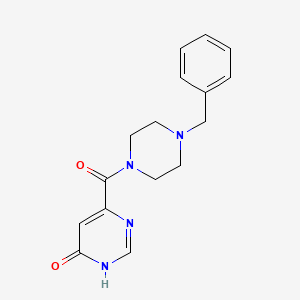

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3) that has been extensively studied for its potential therapeutic applications. JAK3 is a tyrosine kinase that plays a critical role in the signaling pathways of cytokines, which are involved in a variety of physiological processes such as immune response, inflammation, and hematopoiesis. The selective inhibition of JAK3 by CP-690,550 has shown promising results in the treatment of various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Applications De Recherche Scientifique

Antibacterial and Antifungal Agents

Research on analogs similar to this compound shows promising antibacterial activity. The synthesized compounds were screened for their in vitro antimicrobial and antifungal activity . Good antimicrobial activity, especially against methicillin-resistant Staphylococcus aureus, was observed for most of the compounds tested .

Antitumor Activity

This heterocyclic fragment is a well-known pharmacophore among the functional derivatives of which compounds with antitumor activity have been found .

Antimicrobial Activity

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial . Discovery of new antimicrobials with completely new scaffolds or modification of the structure of well-known antimicrobials are the two main approaches to address this problem .

Anti-inflammatory Activity

Two synthesized compounds of them showed anti-inflammatory activity comparable to that of standard ibuprofen drug . Another strategy involves combining two or more pharmacophores from different antimicrobials to obtain molecules exhibiting powerful synergistic effects .

Antioxidant Activity

Heterocycles containing nitrogen and sulfur have been the subject of chemical and biological studies due to their versatile synthetic applicability and interesting pharmacological properties . Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties .

Antiviral Activity

The derivatives of 1, 3-diazole show different biological activities such as antiviral . Imidazole has become an important synthon in the development of new drugs .

Mécanisme D'action

Mode of Action

It’s known that thiazole derivatives can exhibit diverse biological activities , which suggests that the compound might interact with its targets in a complex manner leading to various changes in the biological system.

Biochemical Pathways

Given the diverse biological activities of thiazole derivatives , it’s plausible that multiple pathways could be influenced.

Result of Action

Thiazole derivatives have been shown to exhibit significant analgesic and anti-inflammatory activities , suggesting potential therapeutic applications.

Propriétés

IUPAC Name |

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S/c17-13(8-4-5-10-11(6-8)19-7-18-10)16-14-15-9-2-1-3-12(9)20-14/h4-6H,1-3,7H2,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOISRSABBNSJSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Methoxyphenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone](/img/structure/B2820400.png)

![5-Bromo-N-[cyano(cyclohexyl)methyl]thiophene-3-carboxamide](/img/structure/B2820408.png)

![3-phenethyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2820414.png)

![5-Oxaspiro[3.4]octan-7-amine hydrochloride](/img/structure/B2820418.png)

![Tert-butyl spiro[8-azabicyclo[3.2.1]octane-3,2'-piperidine]-8-carboxylate](/img/structure/B2820419.png)